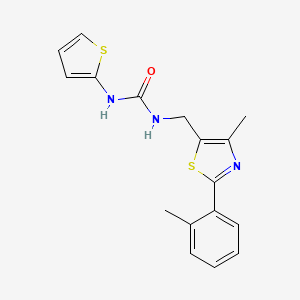

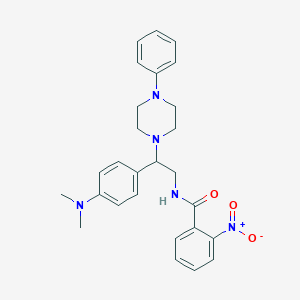

![molecular formula C16H15F3N6O2S B2866403 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 2320958-80-1](/img/structure/B2866403.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The compounds share high sequence and structure similarity .科学的研究の応用

Synthesis and Biological Activity

The synthesis of compounds related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide often involves the formation of triazolo[4,3-b]pyridazine derivatives, which have been explored for various biological activities. For instance, studies on the synthesis of similar compounds have led to discoveries in antibacterial and antifungal activities through the creation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds have shown effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential in addressing microbial resistance (Hassan, 2013).

Antitumor and Anticancer Properties

Research into similar chemical structures has also revealed antitumor and anticancer properties. For example, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and shown to induce apoptosis through G1 cell-cycle arrest in cancer cell lines, including prostate and lung cancers. This suggests that modifications of the this compound scaffold could lead to potent anticancer agents (Fares et al., 2014).

Antioxidant and Enzyme Inhibition Activities

Compounds structurally related to this compound have been assessed for their antioxidant activity and ability to inhibit enzymes related to disease progression. For example, sulfonamides incorporating 1,3,5-triazine moieties have demonstrated moderate antioxidant activity and significant inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

作用機序

The mechanism of action of these compounds involves the inhibition of BRD4, a well-studied target that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

特性

IUPAC Name |

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6O2S/c1-23(28(26,27)13-4-2-3-11(7-13)16(17,18)19)12-8-24(9-12)15-6-5-14-21-20-10-25(14)22-15/h2-7,10,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXOGJMMIITQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

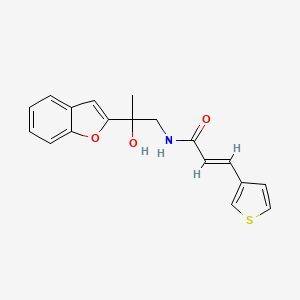

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)

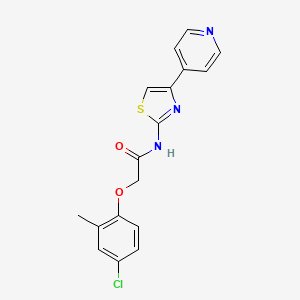

![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)

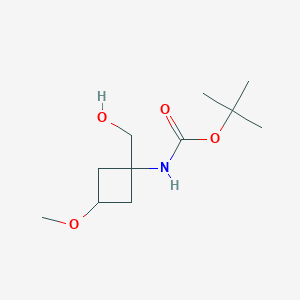

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)

![2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2866332.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2866336.png)

![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)

![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)